7-(4-chlorophenyl)-5-phenyl-N,N-dipropylpyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-(4-chlorophenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound belonging to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a 4-chlorophenyl group at the 7-position, a phenyl group at the 5-position, and N,N-dipropyl groups at the 4-amine position. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorophenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a strong base such as potassium t-butoxide in boiling t-butanol . This reaction forms the pyrrolo[2,3-d]pyrimidine core, which is then further functionalized with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(4-chlorophenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
7-(4-chlorophenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation . This inhibition can result in the suppression of cancer cell growth and the induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A derivative with similar biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Compounds with similar structural features and biological activities.
2-thio-containing pyrimidines: Compounds with related chemical structures and potential therapeutic applications.
Uniqueness
7-(4-chlorophenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl and N,N-dipropyl groups enhances its interaction with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C24H25ClN4 |
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Molecular Weight |
404.9 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-5-phenyl-N,N-dipropylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C24H25ClN4/c1-3-14-28(15-4-2)23-22-21(18-8-6-5-7-9-18)16-29(24(22)27-17-26-23)20-12-10-19(25)11-13-20/h5-13,16-17H,3-4,14-15H2,1-2H3 |
InChI Key |
HLIZGOZGYJIUDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=NC=NC2=C1C(=CN2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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